molecular formula C13H13NO3 B6367596 5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1111106-03-6

5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367596
CAS RN: 1111106-03-6
M. Wt: 231.25 g/mol
InChI Key: PQPBLZZBRVMEFI-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-2-hydroxypyridine, or 5-(2,5-DMPH), is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of 2-hydroxypyridine and has been used in various studies to investigate its biochemical and physiological effects. 5-(2,5-DMPH) has been demonstrated to have a variety of properties, including antioxidant, anti-inflammatory, and antifungal activities.

Scientific Research Applications

5-(2,5-DMPH) has been used in various scientific research studies to investigate its biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antifungal activities. In addition, 5-(2,5-DMPH) has been used in studies to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-(2,5-DMPH) is not fully understood. However, it is believed to act by scavenging free radicals, inhibiting the production of pro-inflammatory mediators, and modulating the activity of various enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
5-(2,5-DMPH) has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, 5-(2,5-DMPH) has been shown to modulate the activity of various enzymes involved in cell signaling pathways, and it has been demonstrated to possess potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of 5-(2,5-DMPH) in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. It is not as stable as other compounds and may degrade over time, and it may also interact with other compounds in the laboratory environment.

Future Directions

There are a number of potential future directions for the use of 5-(2,5-DMPH). These include further investigation into its potential therapeutic applications, such as its use in cancer, diabetes, and Alzheimer's disease treatments. Additionally, further research into its mechanism of action and its biochemical and physiological effects may lead to new insights into its use in laboratory experiments and scientific research. Finally, additional studies into its stability and interactions with other compounds may lead to improved methods for synthesizing and storing 5-(2,5-DMPH).

Synthesis Methods

5-(2,5-DMPH) can be synthesized in a two-step process. The first step involves the reaction of 2-hydroxypyridine with 2,5-dimethoxyphenol in an acidic medium. This reaction yields 5-(2,5-dimethoxyphenyl)-2-hydroxypyridine. The second step is the oxidation of the intermediate product using a suitable oxidizing agent, such as potassium permanganate or potassium dichromate. The oxidation reaction yields the desired 5-(2,5-DMPH) product.

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-4-5-12(17-2)11(7-10)9-3-6-13(15)14-8-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPBLZZBRVMEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682951
Record name 5-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111106-03-6
Record name 5-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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